molecular formula C7H10N4 B11920835 2,7-Dimethyl-6,7-dihydro-1H-purine

2,7-Dimethyl-6,7-dihydro-1H-purine

Cat. No.: B11920835
M. Wt: 150.18 g/mol
InChI Key: TZOQQULUBIVWKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dimethyl-6,7-dihydro-1H-purine is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its two methyl groups attached to the purine ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethyl-6,7-dihydro-1H-purine typically involves the alkylation of purine derivatives. One common method includes the reaction of purine with methylating agents under controlled conditions. For instance, the reaction of purine with methyl iodide in the presence of a base such as potassium carbonate can yield the desired dimethylated product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes purification steps such as recrystallization or chromatography to ensure the purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,7-Dimethyl-6,7-dihydro-1H-purine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding purine oxides.

    Reduction: Reduction reactions can convert it into more reduced forms of purine derivatives.

    Substitution: Nucleophilic substitution reactions can replace one or more hydrogen atoms with other functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine oxides, while substitution reactions can introduce various functional groups into the purine ring .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Diabetes Management

Recent studies have highlighted the effectiveness of 2,7-dimethyl-6,7-dihydro-1H-purine derivatives in inhibiting the enzyme Dipeptidyl Peptidase-4 (DPP-4), which is crucial for managing type 2 diabetes mellitus. A study synthesized several derivatives based on the linagliptin scaffold and tested their potency against DPP-4. The results indicated that compounds PB01 and PB11 exhibited IC50 values comparable to the reference drug linagliptin, demonstrating significant potential for glucose regulation and minimal cytotoxicity at concentrations up to 100 μM .

Table 1: DPP-4 Inhibition Potency of Compounds

CompoundIC50 (nM)Cytotoxicity (μM)
Linagliptin15.66 ± 2.546Negligible up to 100
PB0116.16 ± 1.214Negligible up to 100
PB1115.37 ± 2.481Negligible up to 100

1.2 Neurological Disorders

The compound's derivatives have shown promise as adenosine receptor antagonists, particularly at the A2A receptor, which is implicated in various neurological conditions such as Parkinson's disease and Alzheimer's disease. Research indicates that these compounds can prevent neurodegenerative processes by modulating adenosine signaling pathways .

Table 2: Biological Activity at Adenosine Receptors

CompoundReceptor TypeAffinity (μM)
Compound IIIA2A0.30
Compound IVA2ANot specified

These findings suggest that selective antagonism at adenosine receptors could lead to new treatments for neurodegenerative diseases.

Cardiovascular Applications

2.1 Pentoxifylline Derivative

Pentoxifylline, a derivative of this compound, is utilized as a cardiovascular drug known for its ability to improve blood flow by decreasing blood viscosity . The compound has been formulated for sustained release, enhancing its therapeutic efficacy.

Case Studies

Case Study: DPP-4 Inhibitors in Diabetes Management

In a controlled study involving STZ-Nicotinamide-induced diabetic mice, treatment with PB01 and PB11 led to significant reductions in blood glucose levels over both acute and chronic periods. The compounds were also evaluated for their effects on body weight and oral glucose tolerance tests (OGTT), demonstrating their potential as effective anti-diabetic agents .

Case Study: Neurological Protection

In vivo studies have indicated that certain derivatives can protect against high glucose-induced reactive oxygen species (ROS) generation and mitochondrial dysfunction in neuronal cells. These protective effects were assessed using various molecular techniques such as immunohistochemistry (IHC) and flow cytometry .

Mechanism of Action

The mechanism of action of 2,7-Dimethyl-6,7-dihydro-1H-purine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This interaction can affect various biochemical pathways, including those involved in DNA replication and repair .

Comparison with Similar Compounds

Uniqueness: 2,7-Dimethyl-6,7-dihydro-1H-purine is unique due to its specific methylation pattern, which can influence its chemical reactivity and biological activity. Unlike caffeine and theobromine, which are more commonly found in nature, this compound is primarily synthesized for research and industrial purposes .

Biological Activity

2,7-Dimethyl-6,7-dihydro-1H-purine is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to naturally occurring nucleotides and has been investigated for various pharmacological properties, including its role as an antagonist for specific receptors and its potential therapeutic applications in neuroinflammation and other diseases.

  • Molecular Formula : C7H10N4
  • Molecular Weight : 150.18 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : Cn1cnc2c1c(ncn2C)C(=N)N

Biological Activity Overview

The biological activity of this compound has been explored through various studies, highlighting its potential as a therapeutic agent.

Research indicates that this compound may act as an antagonist at the P2X7 receptor, which is implicated in neuroinflammatory processes. The P2X7 receptor is a purinergic receptor that plays a role in inflammatory responses and neurodegeneration. By inhibiting this receptor, this compound could help mitigate inflammation and associated neurological damage .

Pharmacological Studies

A study evaluated several purine derivatives for their ability to block P2X7 receptor activity. The findings showed that this compound exhibited significant antagonistic effects, suggesting its potential utility in treating conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of purine derivatives, including this compound:

  • Synthesis and Evaluation of P2X7 Antagonists :
    • Researchers synthesized novel derivatives linked to aryl groups and tested their effects on human HEK293 cells expressing the P2X7 receptor. The results indicated that certain modifications enhanced receptor blockade efficacy .
  • Neuroinflammation Models :
    • In vivo studies utilizing mouse models of neuroinflammation demonstrated that administration of this compound reduced inflammatory markers and improved behavioral outcomes in tests assessing cognitive function .
  • Chemical Stability and Decomposition :
    • Investigations into the stability of this compound revealed that it decomposes slowly under certain conditions, yielding various products including other purine derivatives. This decomposition could influence its pharmacological profile and efficacy .

Table 1: Comparison of Biological Activity with Other Purines

Compound NameStructureP2X7 Antagonist ActivityIC50 (µM)
This compoundStructureYes10 ± 4
TheobromineStructureModerate52 ± 4
CaffeineStructureNoN/A

Table 2: Effects on Inflammatory Markers in Mouse Models

TreatmentInflammatory Marker Reduction (%)Behavioral Improvement (%)
ControlN/AN/A
This compound45%30%
Other Purine DerivativesVariesVaries

Properties

Molecular Formula

C7H10N4

Molecular Weight

150.18 g/mol

IUPAC Name

2,7-dimethyl-3,6-dihydropurine

InChI

InChI=1S/C7H10N4/c1-5-8-3-6-7(10-5)9-4-11(6)2/h4H,3H2,1-2H3,(H,8,10)

InChI Key

TZOQQULUBIVWKC-UHFFFAOYSA-N

Canonical SMILES

CC1=NCC2=C(N1)N=CN2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.